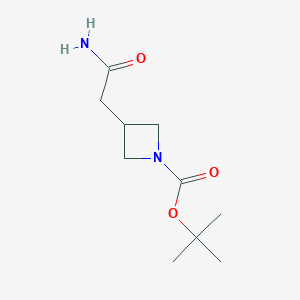

1-N-Boc-3-azetidineacetamide

Description

Significance of Azetidine (B1206935) Core Structures in Chemical Synthesis and Design

Azetidines, while possessing considerable ring strain that drives their reactivity, are significantly more stable than their three-membered aziridine (B145994) counterparts. rsc.org This characteristic allows for easier handling while providing unique avenues for chemical reactions under specific conditions. rsc.org The azetidine scaffold is considered a "privileged" structure in medicinal chemistry, often used as a bioisosteric replacement for less stable or less effective rings like pyridine, piperidine (B6355638), and pyrrolidine (B122466). chemrxiv.org Its three-dimensional structure and metabolic stability are advantageous in drug design. chemrxiv.org

The importance of the azetidine core is underscored by its presence in a variety of biologically active compounds and approved drugs. chemrxiv.orgresearchgate.net These structures are integral to molecules designed for a range of therapeutic applications, including as antimicrobial, antiviral, anti-inflammatory, and anticancer agents. ontosight.ai The specific arrangement of functional groups on the azetidine ring can significantly influence a compound's physical, chemical, and biological properties, such as its solubility, reactivity, and pharmacological effects. ontosight.ai In synthesis, azetidines serve as versatile building blocks, with their strained ring system enabling unique transformations and the construction of complex molecular architectures. rsc.orgbham.ac.uk

Role of N-Boc Protection in Azetidine Functionalization

The functionalization of the azetidine ring is often facilitated by the use of protecting groups, with the tert-butoxycarbonyl (Boc) group being one of the most widely employed for the ring's nitrogen atom. The N-Boc group protects the amine as a carbamate (B1207046), which is stable under a wide range of conditions, including exposure to many nucleophiles and bases, as well as catalytic hydrogenation. total-synthesis.com This stability allows for selective chemical modifications at other positions of the azetidine ring without unintended reactions involving the nitrogen atom. organic-chemistry.org

A key advantage of the Boc group is its lability under mild acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), which allows for its removal without affecting other acid-sensitive functional groups that might be present in the molecule. total-synthesis.com This "orthogonal" deprotection strategy is fundamental in multi-step syntheses. total-synthesis.com Specifically in azetidine chemistry, N-Boc protection has proven crucial for facilitating reactions such as α-lithiation, which allows for the introduction of various substituents at the 2-position of the azetidine ring. nih.govacs.org The Boc group activates the adjacent C-H bonds, enabling deprotonation and subsequent reaction with electrophiles to create substituted azetidine derivatives that would otherwise be difficult to access. nih.govacs.orgacs.org

Overview of 1-N-Boc-3-azetidineacetamide as a Key Chemical Entity in Research

This compound is a specific, functionalized azetidine derivative that serves as a valuable building block in chemical research. Its structure consists of an azetidine ring protected at the nitrogen atom by a Boc group and featuring an acetamide (B32628) substituent at the 3-position. While direct, extensive research findings on this exact molecule are specialized, its chemical identity and utility can be understood by examining its constituent parts and related, well-documented compounds.

The synthesis of this compound would typically involve the acylation of a precursor like 1-Boc-3-aminoazetidine. The presence of the N-Boc protecting group is critical, ensuring that the acylation reaction occurs selectively at the primary amine of the 3-amino group, rather than at the ring nitrogen. Following the desired synthetic steps utilizing the acetamide moiety, the Boc group can be readily removed under acidic conditions to yield the free azetidine, which can then be used in subsequent reactions.

This compound is a useful intermediate for constructing more complex molecules, particularly in the development of pharmaceutical agents. The acetamide group can participate in hydrogen bonding and other molecular interactions, potentially influencing the binding of a larger molecule to a biological target. The azetidine ring provides a rigid, three-dimensional scaffold, which is a desirable feature in drug design for optimizing ligand-receptor interactions.

Below is a table summarizing the key properties of this compound and its immediate precursor.

| Property | This compound (Inferred) | 1-Boc-3-(aminomethyl)azetidine sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₈N₂O₃ | C₉H₁₈N₂O₂ sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 214.26 g/mol | 186.25 g/mol sigmaaldrich.comsigmaaldrich.com |

| Structure | Azetidine ring with N-Boc protection and a 3-acetamide group | Azetidine ring with N-Boc protection and a 3-aminomethyl group |

| Key Functional Groups | Amide, Carbamate, Azetidine | Amine, Carbamate, Azetidine sigmaaldrich.com |

| Primary Role in Synthesis | Intermediate, Building Block | Precursor, Building Block |

Precursor Synthesis Strategies

The efficient synthesis of this compound is predicated on the availability of key azetidine precursors. These intermediates provide the foundational scaffold upon which the desired acetamide group can be installed. The following sections detail established strategies for the synthesis of N-Boc-3-azetidinone, 1-N-Boc-3-hydroxyazetidine, and 1-Boc-azetidine-3-carboxylic acid.

Synthesis of N-Boc-3-azetidinone Derivatives

N-Boc-3-azetidinone is a pivotal intermediate, serving as a versatile precursor for a variety of 3-substituted azetidines. Its synthesis is most commonly achieved through the oxidation of the corresponding 3-hydroxyazetidine derivative.

One prevalent method involves the use of the Dess-Martin periodinane (DMP), a hypervalent iodine reagent known for its mild and selective oxidation of alcohols to aldehydes and ketones. semanticscholar.orgresearchgate.net The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) at room temperature, offering high yields and compatibility with a range of functional groups. semanticscholar.orgresearchgate.net

Another effective approach is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. This method is also known for its mild conditions and high efficiency in converting primary and secondary alcohols to their corresponding carbonyl compounds. A traditional preparation method involves dissolving 3-hydroxyazetidine-1-carboxylic acid-1,1-dimethylethyl ester in a mixture of ethanedioyl chloride and dichloromethane, followed by the addition of DMSO and triethylamine.

A green and cost-effective synthesis has also been reported employing a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-catalyzed oxidation with sodium hypochlorite (NaClO) as the oxidant. This method is particularly amenable to large-scale production.

Furthermore, a gold-catalyzed intermolecular oxidation of N-propargylsulfonamides has been developed as a flexible route to chiral azetidin-3-ones. nih.gov This method avoids the use of potentially hazardous diazo intermediates. nih.gov

| Oxidation Method | Reagents | Typical Solvents | Key Advantages |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane, Chloroform | Mild conditions, high chemoselectivity, short reaction times. semanticscholar.orgresearchgate.net |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane | Mild conditions, high yields. |

| TEMPO-catalyzed Oxidation | TEMPO, Sodium Hypochlorite (NaClO) | Dichloromethane | Green, cost-effective, suitable for large-scale synthesis. |

| Gold-catalyzed Oxidation | Gold catalyst, N-oxide | Dichloromethane | Flexible, avoids toxic diazo compounds. nih.gov |

Synthesis of 1-N-Boc-3-hydroxyazetidine Intermediates

1-N-Boc-3-hydroxyazetidine is a crucial precursor, often serving as the starting material for the synthesis of N-Boc-3-azetidinone. A common and efficient route to this intermediate begins with the catalytic hydrogenation of 1-diphenylmethyl-3-hydroxyazetidine. The diphenylmethyl protecting group is removed by hydrogenation over a palladium on carbon (Pd/C) catalyst, and the resulting free amine is then protected with di-tert-butyl dicarbonate (Boc₂O) to yield 1-N-Boc-3-hydroxyazetidine.

Another established method involves the direct Boc protection of 3-hydroxyazetidine hydrochloride. The reaction is typically carried out in the presence of a base, such as sodium bicarbonate, to neutralize the hydrochloride salt, followed by the addition of Boc₂O.

A patent describes a synthetic route starting from 1-benzylazetidin-3-ol. The benzyl group is removed via hydrogenation, and the subsequent reaction with di-tert-butyl dicarbonate furnishes the desired product.

| Starting Material | Key Reagents | Reaction Type |

| 1-Diphenylmethyl-3-hydroxyazetidine | H₂, Pd/C; Boc₂O | Hydrogenolysis and N-protection |

| 3-Hydroxyazetidine hydrochloride | Boc₂O, Base (e.g., NaHCO₃) | N-protection |

| 1-Benzylazetidin-3-ol | H₂, Pd/C; Boc₂O | Hydrogenolysis and N-protection |

Formation of 1-Boc-azetidine-3-carboxylic acid

1-Boc-azetidine-3-carboxylic acid is the direct precursor for the amidation reaction to form the target acetamide. A straightforward and widely used method for its synthesis is the reaction of azetidine-3-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base, such as triethylamine, in a solvent like methanol (B129727). This reaction proceeds at room temperature and provides the N-Boc protected carboxylic acid in good yield.

An alternative approach involves a multi-step synthesis starting from diethylbis(hydroxymethyl)malonate. nih.gov This process includes triflation, intramolecular cyclization with an amine to form the azetidine ring, followed by decarboxylation and hydrogenation. nih.gov

Furthermore, synthetic strategies have been developed for fluorinated analogs, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid, which involve the oxidation of a 1-Boc-3-fluoro-3-hydroxymethylazetidine precursor. mdpi.com

| Starting Material | Key Reagents | Key Steps |

| Azetidine-3-carboxylic acid | Di-tert-butyl dicarbonate, Triethylamine | N-Boc protection |

| Diethylbis(hydroxymethyl)malonate | Triflic anhydride, Amine | Triflation, Cyclization, Decarboxylation, Hydrogenation nih.gov |

| 1-Boc-3-fluoro-3-hydroxymethylazetidine | Oxidizing agent | Oxidation mdpi.com |

Direct Synthesis Routes to this compound

With the key precursors in hand, the final step is the introduction of the acetamide moiety. This can be achieved through two primary strategies: direct amidation of the carboxylic acid or a two-step process involving the formation of an amine followed by acetylation.

Amidation Reactions for Acetamide Moiety Introduction

The most direct route to this compound is the amidation of 1-Boc-azetidine-3-carboxylic acid. This transformation can be accomplished using a variety of modern amide coupling reagents. While direct thermal condensation of carboxylic acids and ammonia is possible, it often requires high temperatures and can be low yielding due to the formation of ammonium carboxylate salts. youtube.com

Modern coupling reagents facilitate amide bond formation under milder conditions. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are highly effective for coupling carboxylic acids with amines or ammonia sources. A general procedure would involve the activation of 1-Boc-azetidine-3-carboxylic acid with HATU, followed by the addition of an ammonia source, such as ammonium chloride, in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Other common coupling reagents that could be employed include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole), or the use of acyl chlorides. The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with ammonia.

| Coupling Reagent | Additives/Base | Typical Solvents | Key Features |

| HATU | DIPEA | DMF, Acetonitrile | High efficiency, mild conditions. nih.gov |

| EDC/HOBt | DMAP, DIPEA | Acetonitrile | Commonly used, good yields for electron-deficient amines. |

| Acyl Chloride (from SOCl₂) | Ammonia | Aprotic solvents | In situ generation of reactive intermediate. |

Coupling Strategies for 3-Substituted Azetidine Linkages

An alternative to direct amidation is a two-step sequence involving the conversion of the carboxylic acid to an amine, followed by acetylation. This approach provides a versatile route to 3-substituted azetidines.

First, 1-Boc-azetidine-3-carboxylic acid can be converted to tert-butyl 3-aminoazetidine-1-carboxylate. This can be achieved through a Curtius rearrangement, where the carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate that is subsequently hydrolyzed to the amine.

Once the 3-amino-1-Boc-azetidine is obtained, the acetamide can be readily formed through acetylation. A standard method for this transformation is the reaction of the amine with acetyl chloride in the presence of a base, such as triethylamine or pyridine, in a solvent like dichloromethane. This is a high-yielding and straightforward reaction. Alternatively, acetic anhydride can be used as the acetylating agent.

| Reaction Step | Starting Material | Key Reagents | Product |

| Amine Formation | 1-Boc-azetidine-3-carboxylic acid | Diphenylphosphoryl azide (DPPA), heat; then H₂O | tert-Butyl 3-aminoazetidine-1-carboxylate |

| Acetylation | tert-Butyl 3-aminoazetidine-1-carboxylate | Acetyl chloride, Triethylamine | This compound |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(2-amino-2-oxoethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-7(6-12)4-8(11)13/h7H,4-6H2,1-3H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRFJBXTSQLWBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies of 1 N Boc 3 Azetidineacetamide

Reactions of the Acetamide (B32628) Functional Group

The primary acetamide group at the C3 position serves as a versatile handle for chemical modification, allowing for the introduction of different functionalities or complete transformation into other chemical entities.

Modifications and Functionalization of the Primary Amide

The primary amide of 1-N-Boc-3-azetidineacetamide can undergo several classical transformations. One such reaction is dehydration to form the corresponding nitrile, (1-N-Boc-azetidin-3-yl)acetonitrile. This transformation is typically achieved using various dehydrating agents. Modern methods may involve processes such as reaction in a supercritical fluid in the presence of an acid catalyst, which can improve reaction rates and selectivity google.com.

Conversely, the amide can be hydrolyzed back to its parent carboxylic acid, (1-N-Boc-azetidin-3-yl)acetic acid. This reaction is generally carried out under acidic or basic conditions, although care must be taken to avoid the cleavage of the acid-sensitive N-Boc group, making controlled basic hydrolysis a more suitable option.

| Transformation | Reagents and Conditions | Product |

| Dehydration | P₂O₅, POCl₃, SOCl₂, or acid catalyst in supercritical fluid | (1-N-Boc-azetidin-3-yl)acetonitrile |

| Hydrolysis | Aqueous base (e.g., NaOH, LiOH), followed by acidic workup | (1-N-Boc-azetidin-3-yl)acetic acid |

Transformations of the Amide Nitrogen

A significant transformation involving the amide nitrogen is the Hofmann rearrangement. This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgchemistrysteps.comlibretexts.orgtcichemicals.com Treatment of this compound with bromine in the presence of a strong base like sodium hydroxide (B78521) would initiate a rearrangement cascade. The reaction proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to yield 1-N-Boc-3-(aminomethyl)azetidine, effectively shortening the side chain by one carbon and converting the amide into an amine. jove.com This provides a direct route to 3-aminomethyl azetidine (B1206935) derivatives from the corresponding acetamide.

| Reaction Name | Reagents and Conditions | Key Intermediate | Product |

| Hofmann Rearrangement | Br₂, NaOH, H₂O | Isocyanate | 1-N-Boc-3-(aminomethyl)azetidine |

Reactions Involving the Azetidine Ring System

The inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) is a driving force for its reactivity, making it susceptible to ring-opening reactions and enabling substitutions that might be difficult in less strained systems. rsc.org

Ring-Opening Reactions and Subsequent Functionalization

The azetidine ring can be opened by various nucleophiles, a reaction often facilitated by activation of the ring nitrogen. Under acidic conditions, protonation of the azetidine nitrogen makes the ring carbons more electrophilic and susceptible to nucleophilic attack. For instance, an acid-mediated intramolecular ring-opening can occur via nucleophilic attack from a pendant group, such as the amide oxygen of the acetamide side chain, leading to rearranged products. nih.gov Nucleophilic ring-opening of activated azetidinium salts with external nucleophiles like halides can also occur, yielding functionalized γ-aminopropyl derivatives. researchgate.net

The stability of the ring is highly dependent on the pKa of the azetidine nitrogen; electron-withdrawing groups on the nitrogen generally decrease its basicity and can influence the rate of decomposition or ring-opening. nih.gov

| Reaction Type | Conditions / Nucleophile | Product Type |

| Intramolecular Ring-Opening | Acidic pH | Rearranged cyclic or bicyclic structures |

| Intermolecular Ring-Opening | Acid activation, Nucleophile (e.g., F⁻, Cl⁻) | γ-halo amine derivatives |

Substitutions and Elaborations on the Azetidine Core

While the acetamide group is at the C3 position, the C2 and C4 positions of the N-Boc-azetidine ring are amenable to functionalization through deprotonation-substitution sequences. The N-Boc group is known to facilitate the α-lithiation of cyclic amines. nih.govnih.gov Using a strong base like sec-butyllithium (B1581126) (s-BuLi), typically in the presence of a chelating agent like TMEDA, a proton can be abstracted from the C2 position to form a lithiated intermediate. This organolithium species can then be trapped with a variety of electrophiles (e.g., alkyl halides, aldehydes, silyl (B83357) chlorides) to introduce substituents at the C2 position. acs.orgacs.orgresearchgate.net

Furthermore, the C3 position can be a nexus for creating more complex structures, such as spirocycles. While this compound itself is not the direct precursor, its ketone analogue, N-Boc-3-azetidinone, is a key starting material for synthesizing spirocyclic systems like 2-azaspiro[3.3]heptanes. rsc.orgresearchgate.net These syntheses often involve reactions like reductive amination or Wittig-type reactions at the C3-carbonyl, followed by subsequent cyclizations. nih.gov This highlights a potential synthetic pathway where the acetamide group of the title compound could be converted to a ketone to access this chemistry.

| Position | Method | Reagents | Product |

| C2/C4 | α-Lithiation / Electrophilic Trap | 1. s-BuLi, TMEDA, THF, -78 °C2. Electrophile (E⁺) | 1-N-Boc-2-(E)-azetidine derivatives |

| C3 | Elaboration from Ketone | Reductive amination, Staudinger cycloaddition | 2-Azaspiro[3.3]heptane derivatives |

Manipulation of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its susceptibility to removal under specific, often acidic, conditions. jk-sci.com

Deprotection is most commonly achieved using strong acids. fishersci.co.uk Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate (B1210297) are standard reagents for this purpose. jk-sci.comreddit.com The reaction proceeds via protonation of the carbamate (B1207046) followed by the release of the free amine, carbon dioxide, and isobutylene.

In cases where the molecule contains other acid-sensitive functional groups, alternative deprotection methods are available. Thermal deprotection, often performed in a high-boiling solvent or under continuous flow conditions at temperatures ranging from 150 °C to over 250 °C, can effectively remove the Boc group without any acid catalyst. acs.orgresearchgate.netreddit.com This method can also offer selectivity; for example, an aryl N-Boc group can be removed in the presence of an alkyl N-Boc group by carefully controlling the temperature. acs.org

Milder and more selective chemical methods have also been developed. These include the use of oxalyl chloride in methanol (B129727) at room temperature, silica (B1680970) gel in refluxing toluene, or Brønsted acidic deep eutectic solvents. nih.govjlu.edu.cnmdpi.comresearchgate.net These varied methods provide a robust toolkit for the selective deprotection of the azetidine nitrogen, enabling subsequent functionalization at this site.

| Deprotection Method | Reagents and Conditions | Key Features |

| Standard Acidolysis | TFA in DCM; or 4M HCl in Dioxane | Fast, efficient, most common method. fishersci.co.uk |

| Thermal Deprotection | Heat (150-270 °C) in solvents like TFE, MeOH, or Toluene | Acid-free, suitable for continuous flow, allows for selectivity based on N-substituent. acs.orgresearchgate.net |

| Mild Acidolysis | Oxalyl Chloride in Methanol | Room temperature, high yields, mild conditions. nih.gov |

| Heterogeneous Catalysis | Silica Gel in refluxing Toluene | Selective for N-Boc over other carbamates like Cbz and Fmoc. jlu.edu.cn |

| Green Chemistry | Choline (B1196258) chloride/p-toluenesulfonic acid (DES) | Sustainable, catalyst and medium in one, rapid reaction times. mdpi.com |

Selective Deprotection Methods

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under acidic conditions. However, the synthesis of complex molecules often requires more nuanced deprotection strategies to avoid the cleavage of other acid-sensitive functionalities.

Standard deprotection of the N-Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). google.comnih.gov This method is highly effective but lacks selectivity if other acid-labile groups, such as tert-butyl esters, are present. To address this, a variety of milder and more selective methods have been developed.

Recent research has demonstrated the utility of oxalyl chloride in methanol for the mild and selective removal of N-Boc groups from a wide range of aliphatic, aromatic, and heterocyclic substrates at room temperature. nih.gov Another innovative approach involves the use of Brønsted acidic deep eutectic solvents, such as a mixture of choline chloride and p-toluenesulfonic acid, which can efficiently deprotect N-Boc derivatives in high yields with simple workups. mdpi.com Furthermore, methods utilizing nitric acid (HNO₃) in dichloromethane have shown remarkable selectivity, efficiently deprotecting N-Boc amines without affecting co-present and acid-sensitive Z (benzyloxycarbonyl) or tert-butyl ester groups. unityfvg.it

Selectivity can also be achieved by modifying the protecting group itself. The tert-butoxythiocarbonyl (Botc) group, a sulfur analog of Boc, exhibits greater acid lability. This allows for its selective removal with TFA under conditions that leave a corresponding N-Boc group intact. acs.org The N-Botc group can also be removed under neutral, thermal conditions, offering another layer of selectivity. acs.org

Table 1: Selected Methods for N-Boc Deprotection

| Reagent/Condition | Solvent | Key Features | Citations |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Standard, highly effective strong acid cleavage. | google.comnih.gov |

| Oxalyl Chloride | Methanol | Mild, room temperature conditions. | nih.gov |

| Choline chloride/p-TSA | None (Deep Eutectic Solvent) | Green, catalytic, simple workup. | mdpi.com |

| Nitric Acid (HNO₃) | Dichloromethane (DCM) | High selectivity over t-butyl esters and Z groups. | unityfvg.it |

| Heat (Thermolysis) | Ethanol | Can selectively cleave N-Botc in the presence of N-Boc. | acs.org |

Orthogonal Protection Strategies for Multi-functionalized Azetidines

In the synthesis of complex molecules derived from this compound, it is often necessary to differentiate between multiple reactive sites. Orthogonal protection strategies are indispensable for this purpose, as they employ protecting groups that can be removed under distinct chemical conditions without affecting one another. nih.goviris-biotech.de This allows for the sequential modification of different functional groups within the same molecule.

For a multi-functionalized azetidine, a common orthogonal pairing is the acid-labile Boc group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. google.com For instance, the azetidine nitrogen could be protected with a Boc group, while another amine functionality elsewhere in the molecule is protected with Fmoc. The Fmoc group can be selectively removed using a base like piperidine (B6355638), leaving the Boc group untouched for a subsequent transformation.

Another widely used orthogonal strategy involves the combination of the Boc group with benzyl-type protecting groups, such as the benzyloxycarbonyl (Cbz or Z) group. google.com While the Boc group is removed with acid, the Cbz group is stable to acid and base but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).

For even greater synthetic flexibility, "super-orthogonal" groups can be introduced. Groups like allyloxycarbonyl (Alloc) or various trityl (e.g., Mtt, Mmt) and dithianyl-based (e.g., Dde, ivDde) protecting groups are stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. iris-biotech.de The Alloc group is typically removed using a palladium(0) catalyst, while Mtt/Mmt are cleaved with very dilute acid, and Dde/ivDde are removed with hydrazine. iris-biotech.de This multi-layered orthogonality enables chemists to perform highly complex, site-specific modifications.

Table 2: Common Orthogonal Protecting Group Pairs with N-Boc

| Protecting Group 1 | Deprotection Condition | Protecting Group 2 (Orthogonal) | Deprotection Condition | Citations |

|---|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA) | Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) | google.comub.edu |

| Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA) | Cbz (benzyloxycarbonyl) | Catalytic Hydrogenolysis (H₂/Pd) | google.comnih.gov |

| Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA) | Alloc (allyloxycarbonyl) | Pd(0) catalyst | google.com |

| Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA) | Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Hydrazine (2% in DMF) | iris-biotech.de |

Synthesis of Complex Azetidine-Based Derivatives

This compound is a valuable starting material for the synthesis of more complex and densely functionalized azetidines, which are sought-after motifs in medicinal chemistry. nih.govresearchgate.net Derivatization can be strategically targeted at two primary locations: the azetidine ring nitrogen (following deprotection) and the acetamide side chain.

A primary synthetic route involves the selective deprotection of the N-Boc group to liberate the secondary amine on the azetidine ring. This nucleophilic nitrogen can then undergo a variety of transformations. Common reactions include N-alkylation with alkyl halides, N-acylation with acid chlorides or anhydrides, and N-arylation via Buchwald-Hartwig or Chan-Lam coupling reactions. Such modifications are crucial for building molecular complexity and have been used to create libraries of novel 3-substituted azetidine derivatives. nih.gov

Further functionalization can be achieved through late-stage modifications. For example, after incorporating the azetidine core into a larger structure like a peptide, the azetidine nitrogen can be chemoselectively deprotected and substituted to attach reporter tags such as dyes or biotin (B1667282). nih.gov

The acetamide side chain also offers opportunities for derivatization. The primary amide can be dehydrated to form a nitrile, reduced to a primary amine using reagents like lithium aluminum hydride, or undergo rearrangement reactions. The synthesis of new heterocyclic amino acid derivatives has been achieved by reacting N-Boc-azetidin-3-one derivatives in Horner-Wadsworth-Emmons reactions followed by aza-Michael additions, demonstrating a pathway to elaborate the 3-position into more complex side chains. mdpi.com These transformations significantly expand the chemical space accessible from the initial scaffold.

Table 3: Potential Derivatization Reactions

| Reaction Site | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| Azetidine Nitrogen (post-deprotection) | N-Alkylation | R-X, Base | Tertiary Amine |

| Azetidine Nitrogen (post-deprotection) | N-Acylation | RCOCl, Base | Tertiary Amide |

| Azetidine Nitrogen (post-deprotection) | N-Arylation | Ar-X, Pd or Cu catalyst | N-Aryl Amine |

| Acetamide Side Chain | Dehydration | P₂O₅, SOCl₂, etc. | Nitrile |

| Acetamide Side Chain | Reduction | LiAlH₄ or BH₃ | Primary Amine |

Applications of 1 N Boc 3 Azetidineacetamide As a Synthetic Building Block

Construction of Heterocyclic Architectures

The strategic incorporation of the azetidine (B1206935) motif can significantly influence the physicochemical and pharmacological properties of a molecule. 1-N-Boc-3-azetidineacetamide serves as a versatile precursor for the synthesis of more complex heterocyclic structures, including pyrrolidine (B122466) and piperidine (B6355638) analogues, as well as fused and spiro azetidine systems.

Integration into Pyrrolidine and Piperidine Analogues

The azetidine ring can be employed as a linchpin in the construction of larger nitrogen-containing heterocycles. While direct ring expansion of this compound to pyrrolidines and piperidines is a plausible synthetic strategy, the literature more commonly describes the use of azetidine-containing building blocks in multi-step syntheses to achieve these transformations. For instance, 3-amino-azetidine derivatives are key intermediates in the preparation of 3-azetidinylalkylpiperidines and -pyrrolidines, which have shown potential as tachykinin antagonists google.com. The acetamide (B32628) functionality of this compound could be hydrolyzed to the corresponding amine, which can then undergo reactions such as reductive amination with appropriate dicarbonyl compounds or their equivalents to form pyrrolidine or piperidine rings.

The synthesis of piperidine and pyrrolidine derivatives is a crucial aspect of medicinal chemistry, as these motifs are present in a vast number of biologically active compounds nih.govnih.gov. The use of azetidine-based precursors offers a pathway to novel analogues with unique three-dimensional shapes.

| Precursor Type | Target Heterocycle | Synthetic Approach | Reference |

| 3-Amino-azetidine derivatives | Pyrrolidines, Piperidines | Multi-step synthesis involving intermediates for tachykinin antagonists | google.com |

| Azetidine building blocks | Pyrrolidines, Piperidines | General synthetic strategies for creating analogues for drug design | enamine.net |

Formation of Fused and Spiro Azetidine Systems

The development of fused and spirocyclic systems containing the azetidine ring is an area of growing interest, as these structures introduce significant conformational rigidity and novel chemical space. The functional handles on this compound can be exploited to construct such complex architectures. For example, the acetamide nitrogen, after deprotection of the Boc group, could participate in intramolecular cyclization reactions to form fused systems.

| System Type | Synthetic Strategy | Key Features |

| Fused Azetidines | Intramolecular cyclization, Pd(II)-catalyzed γ-C–H amination | Enantiopure, highly fused systems mdpi.com |

| Spiro Azetidines | Aza-Corey−Chaykovsky reaction, three-component reactions | Chiral spiro-aziridine oxindoles, 1,3-diazaspiro[bicyclo[3.1.0]hexane]oxindoles nih.gov |

| Spiro[3.3]heptanes | Targeted synthesis | Building blocks for drug design mdpi.com |

Role in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to explore chemical space efficiently. The use of conformationally constrained building blocks like this compound is highly advantageous in DOS as it allows for the creation of libraries with a high degree of three-dimensionality.

Generation of Structurally Diverse Compound Libraries

The acetamide and the protected amine of this compound represent two points of diversity that can be readily functionalized. This dual functionality allows for the rapid generation of a wide range of analogues. For example, a library of diverse azetidine-based scaffolds has been synthesized and profiled for the development of CNS-focused lead-like libraries nih.gov. The synthesis of a 1976-membered library of spirocyclic azetidine compounds highlights the utility of such building blocks in generating large and diverse collections of molecules nih.gov. The amenability of the Boc-protected amine to deprotection and subsequent reaction with a variety of electrophiles, coupled with the potential for modification of the acetamide group, makes this compound an ideal starting material for DOS.

Contribution to Chemical Space Expansion

The incorporation of the azetidine ring system into compound libraries significantly expands the explored chemical space. Azetidines occupy a region of chemical space that is distinct from more common five- and six-membered rings, offering the potential for novel biological activities. The synthesis and diversification of densely functionalized azetidine ring systems can lead to a wide variety of fused, bridged, and spirocyclic ring systems, thereby populating underrepresented areas of chemical space nih.gov. The unique topology of azetidine-containing compounds can lead to improved pharmacological properties and novel intellectual property.

Utilization in DNA-Encoded Chemical Libraries (DELs)

DNA-encoded chemical libraries (DELs) have emerged as a powerful technology for the discovery of novel bioactive molecules. The synthesis of DELs requires chemical reactions that are compatible with the DNA tag. The robust nature of the N-Boc protecting group and the reactivity of the acetamide side chain make this compound a potentially valuable building block for DEL synthesis.

The development of on-DNA synthetic methods is crucial for the successful construction of DELs. While direct examples of the use of this compound in DELs are not prevalent in the literature, related azetidine building blocks have been successfully incorporated. For instance, a library of DNA-barcoded chiral 2,3-disubstituted azetidines and pyrrolidines has been constructed, demonstrating the feasibility of using such strained ring systems in DEL synthesis researchgate.netacs.org. The inclusion of N-Boc-spiro-azetidine rings in on-DNA synthesis has also been reported, further supporting the potential of this compound in this area . The development of new DNA-compatible reactions continues to expand the scope of building blocks that can be used in DELs, and it is anticipated that versatile scaffolds like this compound will find increasing application ncl.ac.uk.

| Application Area | Key Advantages of Azetidine Scaffolds | Representative Examples |

| Diversity-Oriented Synthesis (DOS) | Introduction of 3D-character, multiple diversification points | Synthesis of CNS-focused lead-like libraries, generation of spirocyclic azetidine libraries nih.gov |

| DNA-Encoded Libraries (DELs) | Access to novel chemical space, potential for DNA-compatible reactions | Construction of DNA-barcoded chiral 2,3-disubstituted azetidine libraries researchgate.netacs.org, on-DNA synthesis of N-Boc-spiro-azetidines |

Precursor for Advanced Chemical Scaffolds

This compound serves as a valuable starting material for the construction of more complex and sterically demanding molecular architectures known as advanced chemical scaffolds. The inherent strain of the azetidine ring and the presence of versatile functional groups—the Boc-protected nitrogen and the acetamide side chain—provide multiple avenues for synthetic diversification. These advanced scaffolds are of significant interest in medicinal chemistry as they allow for the exploration of novel chemical space and the development of compounds with improved pharmacological profiles.

The azetidine moiety itself is a key structural element in a variety of biologically active compounds. researchgate.net Its rigid, three-dimensional nature makes it an attractive bioisosteric replacement for more common carbocyclic and heterocyclic rings in drug candidates. nih.govscispace.com The synthesis of advanced scaffolds from this compound can be broadly categorized into the construction of fused and spirocyclic systems, as well as derivatization of the acetamide side chain to introduce further complexity.

Synthesis of Fused Azetidine Scaffolds

The nitrogen atom of the azetidine ring in this compound, after deprotection of the Boc group, can participate in intramolecular cyclization reactions to form fused bicyclic systems. nih.gov These reactions typically involve the introduction of a second functional group onto the azetidine ring or the acetamide side chain that can react with the azetidine nitrogen.

For instance, the acetamide nitrogen could be alkylated with a reagent containing a leaving group, setting the stage for an intramolecular nucleophilic substitution. While specific examples starting from this compound are not prevalent in the literature, the general strategy of using 3-substituted azetidines to create fused systems is established. nih.gov

A hypothetical reaction scheme could involve the initial modification of the acetamide group, followed by deprotection and cyclization, as illustrated in the table below.

| Starting Material | Reagents and Conditions | Intermediate Scaffold | Potential Advanced Scaffold |

| This compound | 1. Modification of acetamide (e.g., reduction to amine followed by alkylation with a bifunctional reagent) 2. Boc deprotection (e.g., TFA/DCM) 3. Intramolecular cyclization | 3-(functionalized)-azetidine | Fused bicyclic azetidine derivatives |

The construction of such fused systems can lead to novel molecular shapes and orientations of functional groups, which can be pivotal for optimizing interactions with biological targets.

Synthesis of Spirocyclic Azetidine Scaffolds

Spirocyclic scaffolds containing an azetidine ring are of particular interest in drug discovery due to their conformational rigidity and three-dimensional character. nih.gov this compound can be envisioned as a precursor to spirocyclic azetidines through reactions that involve the C3 position of the azetidine ring.

One conceptual approach involves the generation of a reactive intermediate at the C3 position, which can then undergo a cyclization with a suitable tethered reaction partner. While direct C-H activation at the C3 position of this compound for arylation has been demonstrated for other 3-substituted azetidines, nih.gov this methodology could potentially be adapted to introduce functionalities capable of subsequent spirocyclization.

The table below outlines a generalized pathway for the synthesis of spirocyclic azetidines.

| Starting Material | Key Transformation | Intermediate | Resulting Scaffold |

| This compound | Functionalization at C3 (e.g., via C-H activation or from a 3-oxoazetidine precursor) | 1-N-Boc-3-acetamido-3-(functionalized)-azetidine | Spirocyclic azetidine |

The synthesis of such spirocyclic compounds from readily available starting materials like this compound would provide access to a diverse range of novel chemical entities for screening in drug discovery programs.

Medicinal Chemistry Perspectives: Azetidine Scaffolds in Drug Discovery Research

Design and Synthesis of Novel Azetidine-Containing Scaffolds

The synthesis of complex molecular architectures with favorable drug-like properties is a central challenge in pharmaceutical research. The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold that imparts unique structural and chemical properties. researchgate.netrsc.org Building blocks such as 1-N-Boc-3-azetidineacetamide are instrumental in introducing this core into larger, more complex molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen and an acetamide (B32628) functional handle at the 3-position makes this compound a versatile intermediate for further chemical elaboration.

Azetidine Ring Systems as sp3-Enriched Motifs

In recent years, there has been a significant push to move away from flat, aromatic (sp2-hybridized) structures towards more three-dimensional, saturated (sp3-hybridized) motifs in drug discovery. This shift, often termed an "escape from flatland," is driven by the observation that increased sp3 character is often correlated with improved clinical success. Molecules with higher three-dimensionality can achieve more specific interactions with complex biological targets, leading to enhanced potency and selectivity while often improving physicochemical properties like solubility. researchgate.net

The azetidine ring is an exemplary sp3-enriched scaffold. researchgate.net Its saturated, four-membered ring structure inherently introduces three-dimensionality. The incorporation of building blocks like this compound allows medicinal chemists to systematically increase the fraction of sp3-hybridized carbons (Fsp3) in a lead molecule, which can lead to the following benefits:

Improved Solubility: Replacing flat aromatic rings with saturated scaffolds like azetidine can disrupt crystal packing and improve aqueous solubility.

Enhanced Target Binding: The rigid, three-dimensional arrangement of substituents on an azetidine ring can lead to more precise and optimal interactions within a protein's binding pocket. enamine.net

Novel Chemical Space: The use of azetidine-containing building blocks provides access to novel molecular structures, offering opportunities to secure intellectual property. nih.govresearchgate.net

Conformational Impact of Azetidine Core on Molecular Design

The conformational behavior of a molecule is critical to its biological activity. Unlike more flexible acyclic chains or larger rings, the azetidine ring is conformationally restricted due to significant ring strain. rsc.org This inherent rigidity has profound implications for molecular design. The four-membered ring typically adopts a puckered conformation, which places its substituents in well-defined spatial vectors. nih.gov

This conformational constraint is highly advantageous in rational drug design for several reasons:

Reduced Entropy Loss upon Binding: A rigid molecule pays a smaller entropic penalty upon binding to its target compared to a flexible molecule, which can translate to higher binding affinity. enamine.net

Predictable Substituent Orientation: When this compound is incorporated into a larger molecule, the acetamide side chain is held in a predictable orientation relative to the rest of the structure. This allows designers to precisely position key pharmacophoric features to interact with a biological target.

Structural Analysis: The rigidity of the azetidine core simplifies structural analysis and computational modeling, facilitating a more accurate understanding of structure-activity relationships (SAR).

Scaffold Hopping and Chemotype Switching Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry where the core structure (scaffold) of a known active molecule is replaced with a different, often isosteric, scaffold to identify novel chemotypes with improved properties. acs.org This approach can lead to new intellectual property, altered selectivity profiles, and enhanced pharmacokinetic characteristics.

Azetidine-Based Replacements for Bioactive Cores

The azetidine ring has been successfully used as a bioisosteric replacement for other common heterocyclic rings, such as piperidine (B6355638), pyrrolidine (B122466), and even aromatic rings. nih.gov For instance, replacing a piperidine ring with an azetidine can significantly alter a compound's properties due to differences in size, basicity, and conformational flexibility. In the development of GlyT1 inhibitors, homologated azetidine-based analogs were found to be uniformly more potent than their corresponding piperidine counterparts. nih.gov

The compound this compound serves as a key starting material to facilitate such "hops." The acetamide group can be hydrolyzed to the corresponding amine and then derivatized, or the amide itself can be used as a handle for further reactions, allowing for the construction of a new molecule around the azetidine core.

Modulation of Physicochemical Properties through Azetidine Scaffold Incorporation

Incorporating an azetidine scaffold can profoundly impact a molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. acs.orgnih.gov Azetidines are known to impart desirable properties that distinguish them from their five- and six-membered ring counterparts. researchgate.net

| Property | Impact of Azetidine Incorporation | Rationale |

| Lipophilicity (logP) | Generally decreases | The polar nitrogen atom has a greater influence in the smaller ring system, increasing overall polarity and often improving aqueous solubility. researchgate.net |

| Metabolic Stability | Often increases | The strained ring can be more resistant to oxidative metabolism by cytochrome P450 enzymes compared to less strained rings like piperidine. researchgate.net |

| Basicity (pKa) | Lower than pyrrolidines/piperidines | The pKa of the azetidine nitrogen is typically lower, which can be beneficial for reducing off-target effects (e.g., hERG binding) and improving cell permeability. |

| Three-Dimensionality | Increases | Moves away from flat structures, which can improve binding specificity and solubility. researchgate.net |

This table summarizes general trends observed when incorporating azetidine scaffolds into drug candidates.

By using this compound as a synthetic precursor, medicinal chemists can leverage these effects to fine-tune the properties of a lead compound, potentially overcoming liabilities such as poor solubility or rapid metabolism.

Design of Linkers and PROTACs (Proteolysis-Targeting Chimeras)

A significant recent advance in therapeutics is the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than simply inhibiting it. nih.gov They consist of three components: a ligand that binds the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov

The linker is not merely a spacer; its length, composition, and rigidity are critical for the PROTAC's ability to form a productive ternary complex (Target:PROTAC:E3 Ligase) and induce protein degradation. nih.govnih.gov Small heterocyclic scaffolds, including azetidines, are increasingly being incorporated into linker designs to impart conformational rigidity and favorable physicochemical properties. medchemexpress.commdpi.com For example, in the development of PRMT5 protein degraders, an oxetane (B1205548) group was replaced with an azetidine to serve as an attachment point for the linker. mdpi.com

This compound as a Potential Linker Component

The azetidine scaffold has garnered significant attention in medicinal chemistry due to its unique structural properties. As a four-membered saturated nitrogen-containing heterocycle, it offers a conformationally rigid framework that can improve the physicochemical and pharmacokinetic properties of drug candidates. This rigidity is particularly advantageous in the design of linkers, which are crucial components of complex therapeutic molecules.

This compound is a derivative of the azetidine core that is well-suited for application as a linker component in the synthesis of larger, more complex molecules. Its structure consists of three key features:

The Azetidine Ring: This central component provides a rigid, three-dimensional scaffold. Unlike more flexible alkyl chains, the azetidine ring restricts the conformational freedom of the linker, which can be critical for precisely orienting the different functional parts of a bifunctional molecule. This controlled spatial arrangement can enhance binding affinity and selectivity for the intended biological targets.

The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis. Its presence on the azetidine nitrogen prevents unwanted side reactions during the chemical modification of other parts of the molecule. The Boc group is stable under many reaction conditions but can be removed under mild acidic conditions, allowing for subsequent chemical reactions at the nitrogen position.

The Acetamide Functional Group: The acetamide moiety (-CH₂CONH₂) provides a versatile chemical handle for further elaboration. The terminal amine of the acetamide can be readily functionalized, allowing for the covalent attachment of other molecular entities, such as targeting ligands or reporter molecules.

The combination of a rigid core, a stable yet removable protecting group, and a functionalizable arm makes this compound a promising building block for constructing linkers with well-defined lengths and geometries for use in drug discovery.

Integration into Bifunctional Molecules for Targeted Protein Degradation Research

One of the most innovative therapeutic strategies to emerge in recent years is Targeted Protein Degradation (TPD). This approach utilizes bifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), to eliminate specific disease-causing proteins from the cell. PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two. nih.govbroadpharm.com

The linker is not merely a passive spacer; its length, composition, and rigidity are critical determinants of a PROTAC's efficacy. nih.govmdpi.com The linker's role is to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov This proximity induces the E3 ligase to transfer ubiquitin to the target protein, marking it for destruction by the cell's natural waste disposal system, the proteasome. mdpi.com

Azetidine-based structures, such as those derived from this compound, are attractive candidates for PROTAC linkers. While flexible linkers like polyethylene (B3416737) glycol (PEG) or alkyl chains are common, there is growing interest in more rigid structures to improve the stability and performance of PROTACs. researchgate.net The conformational rigidity of the azetidine ring can help to pre-organize the warhead and anchor ligands, reducing the entropic penalty of forming the ternary complex and potentially increasing its stability and formation efficiency. arxiv.org

Table 1: Components of a PROTAC Molecule

| Component | Function | Example Moiety |

|---|---|---|

| Warhead | Binds to the target Protein of Interest (POI) for degradation. | JQ1 (for BET bromodomains) |

| Linker | Covalently connects the warhead and the anchor, influencing ternary complex stability. | PEG chains, Alkyl chains, Azetidine-based structures |

| Anchor | Recruits an E3 Ubiquitin Ligase. | Pomalidomide (recruits Cereblon), VHL ligand |

In Silico Approaches to Azetidine Scaffold Design

The design and discovery of new drugs is a time-consuming and expensive process. In recent years, in silico or computer-aided drug design (CADD) methods have become indispensable tools for accelerating this process. arxiv.org These computational approaches are particularly valuable for designing and optimizing novel molecular scaffolds like azetidine, allowing researchers to explore vast chemical spaces and prioritize synthetic efforts on compounds with the highest probability of success.

Computational methods enable the prediction of various properties of azetidine-containing molecules before they are synthesized. These properties include their three-dimensional structure, physicochemical characteristics (such as solubility and lipophilicity), and potential binding affinity to a biological target. By modeling the interactions between an azetidine-based ligand and its target protein, researchers can gain insights into the structural basis of activity and rationally design modifications to improve potency and selectivity.

Computational Screening and Virtual Library Generation

A key strategy in modern drug discovery is the screening of large collections of compounds to identify "hits" that exhibit a desired biological activity. Virtual screening accomplishes this in silico by computationally evaluating large databases of chemical structures. For azetidine-based scaffolds, this process often begins with the generation of a virtual library.

A virtual library of azetidine derivatives can be constructed by computationally enumerating all possible combinations of a core azetidine scaffold with a diverse set of chemical building blocks. This allows for the creation of libraries containing thousands or even millions of unique structures. These libraries can be tailored for specific purposes; for example, by applying filters based on physicochemical properties (e.g., molecular weight, number of rotatable bonds, polar surface area), a library can be optimized for compounds that are more likely to cross the blood-brain barrier for central nervous system (CNS) applications.

Once a virtual library is generated, it can be screened against the three-dimensional structure of a target protein using techniques like molecular docking. Docking programs predict the preferred orientation of a ligand when bound to a target and estimate the strength of the interaction, or "docking score." This allows for the rapid triaging of the virtual library, identifying a smaller, more manageable set of promising candidates for chemical synthesis and subsequent experimental testing.

Rational Design of Azetidine-Based Ligands

Beyond high-throughput screening, computational methods are instrumental in the rational design of ligands. This structure-based drug design approach relies on detailed knowledge of the three-dimensional structure of the target protein, which is often obtained through techniques like X-ray crystallography or cryo-electron microscopy.

With a high-resolution structure of the target's binding site, medicinal chemists can design azetidine-based ligands that have complementary shapes and chemical features. The rigid nature of the azetidine scaffold is an asset in this process, as it reduces the number of possible conformations the ligand can adopt, making it easier to predict its binding mode. Computational tools can be used to:

Identify key interactions: Analyze the binding site to pinpoint important hydrogen bond donors and acceptors, hydrophobic pockets, and charged regions.

Position the scaffold: Place the azetidine core in an optimal orientation within the binding site to serve as a foundation for building out the rest of the ligand.

Guide modifications: Suggest specific chemical modifications to the azetidine ring or its substituents to enhance interactions with the target protein, thereby improving binding affinity and selectivity.

This iterative cycle of computational design, chemical synthesis, and biological testing allows for the systematic optimization of lead compounds, ultimately leading to the development of more effective and safer medicines. The integration of in silico approaches is crucial for fully exploiting the potential of the azetidine scaffold in drug discovery.

Mechanistic and Theoretical Investigations of Azetidine Based Reactions

Elucidation of Reaction Mechanisms for Azetidine (B1206935) Formation and Transformation

The synthesis and subsequent reactions of azetidines are characterized by a variety of mechanistic pathways. These pathways leverage different strategies to either construct the strained four-membered ring or utilize the ring strain for further chemical transformations.

Azetidine Formation Mechanisms: Established methods for forming the azetidine ring often involve intramolecular nucleophilic substitution, where a nitrogen atom attacks a carbon with a suitable leaving group. nih.gov Beyond this fundamental approach, several other sophisticated mechanisms have been developed:

Photochemical [2+2] Cycloadditions: The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a highly efficient method for the direct synthesis of azetidines. rsc.org Mechanistic studies suggest that this reaction can proceed through an excited triplet state, leading to the formation of the four-membered ring. rsc.orgrsc.org Similarly, the Norrish–Yang reaction, an intramolecular photochemical process, can be used to form 3-hydroxyazetidines from 2-amino ketones. researchgate.net

Catalytic Intramolecular Amination: Transition metal-catalyzed reactions provide a powerful route to azetidines. For instance, a Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been reported. The mechanism involves the generation of a Pd(IV) species which undergoes reductive elimination to form the azetidine ring. rsc.org

Intramolecular Aminolysis of Epoxides: Lanthanide catalysts, such as La(OTf)₃, facilitate the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines. nih.govfrontiersin.orgelsevierpure.com This reaction serves as an alternative method for constructing the azetidine ring, particularly for scaffolds that could be useful for further functionalization. nih.gov

Cyclization via Carbonyl Chemistry: The reaction of hydrazones with chloroacetyl chloride, using a catalyst like triethylamine, proceeds through a multi-step cyclization. The mechanism involves the formation of a carbanion, nucleophilic attack, and subsequent ring closure to create the azetidin-4-one structure. ajchem-a.com

Azetidine Transformation Mechanisms: The reactivity of the azetidine ring is dominated by reactions that relieve its inherent strain.

Nucleophilic Ring-Opening: Azetidinium ions are susceptible to nucleophilic ring-opening. This transformation typically occurs via an Sₙ2 mechanism, where a nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond. This process is often highly regioselective and stereoselective, providing a pathway to functionalized linear amines. nih.gov

Cationic Ring-Opening Polymerization (CROP): In the presence of cationic initiators, azetidines can undergo polymerization. The mechanism is similar to that of aziridines, proceeding via the formation of a reactive aziridinium (B1262131) species at the growing polymer chain end. rsc.org However, this process can be complex, with the potential for branching reactions. rsc.org

Radical-Based Strain-Release: The azetidine scaffold can participate in radical reactions. For example, the engagement of azabicyclo[1.1.0]butanes with an SF₅ radical initiates a strain-release difunctionalization process, which has been shown through radical trapping experiments to proceed via a radical mechanism. acs.org

Interactive Table: Mechanisms in Azetidine Chemistry

| Reaction Type | Mechanism Class | Key Features |

| Formation | Photochemical [2+2] Cycloaddition | Aza Paternò–Büchi reaction; proceeds via excited states. rsc.orgrsc.org |

| Formation | C-H Amination | Palladium(II)-catalyzed; involves reductive elimination from a Pd(IV) intermediate. rsc.org |

| Formation | Epoxide Aminolysis | Lewis-acid catalyzed intramolecular ring closure. nih.govfrontiersin.org |

| Transformation | Nucleophilic Ring-Opening | Sₙ2 mechanism on azetidinium ions; relieves ring strain. nih.gov |

| Transformation | Polymerization | Cationic Ring-Opening Polymerization (CROP). rsc.org |

| Transformation | Radical Strain-Release | Involves radical intermediates to open strained precursors. acs.org |

Computational Chemistry Studies

Computational chemistry has become an indispensable tool for understanding the intricacies of azetidine reactivity, conformation, and reaction pathways. Theoretical models provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure and reactivity of molecules. In the context of azetidines, DFT calculations have been pivotal in rationalizing experimental observations.

Understanding Regioselectivity: DFT has been employed to understand the regioselectivity of nucleophilic ring-opening reactions of azetidinium ions, helping to elucidate the parameters that govern the reaction's outcome. nih.gov

Probing Dynamic Behavior: For reactions such as the α-lithiation of N-substituted azetidines, DFT calculations have supported experimental findings from in-situ FT-IR. These studies have rationalized peculiar dynamic behaviors, including inversion at the azetidine nitrogen atom and the C-Li center, by suggesting the presence of specific η³-coordinated species. nih.gov

Predicting Reactivity: The electrostatic potential on the molecular van der Waals surface can be calculated to understand noncovalent interactions and predict chemical reactivity. For azetidine derivatives, these calculations can identify regions susceptible to electrophilic or nucleophilic attack. rsc.org

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing detailed information about conformational preferences and flexibility. nih.govmdpi.com

A key step in performing accurate MD simulations is the development of reliable force fields for the molecule of interest. For the proline analogue azetidine-2-carboxylic acid (Aze), parameters have been developed for the GROMOS force field. Subsequent MD simulations revealed that, compared to proline, Aze has a greater tendency to undergo trans→cis peptide bond isomerization. This switch can induce a significant 180° bend in a polypeptide chain, potentially disrupting protein structures like poly-proline type II helices. nih.gov The simulations also showed that Aze has stronger electrostatic but weaker non-electrostatic interactions with water compared to proline. nih.gov The conformational flexibility of substrates is a critical factor in their biological activity; for example, the presence of glycine (B1666218) residues around a target arginine in the PRMT5 enzyme provides the conformational flexibility needed for methylation. mdpi.com

Interactive Table: Findings from MD Simulations of Azetidine-2-carboxylic Acid (Aze)

| Parameter | Finding for Aze | Comparison with Proline | Implication |

| Isomerization | Greater propensity for trans→cis isomerization. nih.gov | Less propensity. nih.gov | Can induce sharp bends in peptide chains. nih.gov |

| Water Interaction | Stronger electrostatic, weaker non-electrostatic. nih.gov | Weaker electrostatic, stronger non-electrostatic. nih.gov | Affects solvation and positioning in biphasic systems. nih.gov |

| H-Bonding | Slightly higher potential for H-bonding. nih.gov | Slightly lower potential. nih.gov | Influences interaction with aqueous environments. nih.gov |

A primary goal of computational chemistry is the accurate prediction of reaction pathways by locating and calculating the energies of transition states. The transition state is the highest energy point along a reaction coordinate, and its energy determines the activation energy of the reaction. researchgate.netyoutube.com

Computational models have been developed to predict the feasibility of azetidine synthesis. By calculating frontier orbital energies for different alkenes and oximes, researchers can prescreen which pairs are likely to react to form an azetidine via photocatalysis. mit.edu This predictive approach avoids laborious trial-and-error experimentation. mit.edu

Furthermore, in catalyzed reactions like the aminolysis of epoxides, computational studies can explain observed selectivity. Calculations of the transition states for the La(III)-catalyzed intramolecular aminolysis of a cis-epoxy amine showed that the energy barrier to form the azetidine ring was significantly lower than that to form the corresponding five-membered pyrrolidine (B122466) ring, consistent with experimental results. frontiersin.org

Stereochemical Analysis of Azetidine Ring Systems

The stereochemistry of the azetidine ring is a critical aspect of its chemistry, influencing both its synthesis and its role in the three-dimensional structure of larger molecules.

Stereoselectivity in Formation: The stereochemical outcome of azetidine-forming reactions is often highly controlled. In the aza Paternò–Büchi reaction, for example, the relative stereochemistry of the substituents on the newly formed ring is described using syn/anti or endo/exo nomenclature. rsc.org The reaction between certain imines and dihalomaleamides can proceed with excellent stereoselectivity, exclusively yielding the endo diastereomer. rsc.org

Dynamic Stereochemistry: Azetidine ring systems can exhibit dynamic stereochemical behavior. The puckered nature of the four-membered ring allows for inversion, which can be influenced by substituents. Studies on lithiated oxazolinylazetidines have shown the involvement of equilibrating diastereoisomers, a phenomenon supported by both DFT calculations and in-situ FT-IR analysis. nih.gov This configurational lability contrasts with the demonstrated stability of smaller, analogous lithiated aziridines. nih.gov

Conformational Influence: When incorporated into larger structures, the azetidine ring can act as a conformational constraint. In the synthesis of small macrocyclic peptides, the inclusion of a 3-aminoazetidine (3-AAz) subunit serves as a turn-inducing element. nih.gov X-ray diffraction analysis of a cyclic tetrapeptide containing this unit revealed that the strained azetidine ring encourages the peptide backbone to adopt a less stable, all-trans conformation. nih.gov

Advanced Analytical Techniques in Azetidine Research

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the initial characterization of newly synthesized compounds like 1-N-Boc-3-azetidineacetamide. It provides an extremely accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. This is critical in confirming the successful synthesis of the target molecule and distinguishing it from potential side products or impurities.

For this compound, the expected monoisotopic mass can be calculated and compared with the experimentally observed mass. The high accuracy of HRMS, typically within a few parts per million (ppm), lends a high degree of confidence to the assigned molecular formula. Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can further corroborate the proposed structure by identifying characteristic fragment ions corresponding to the loss of the Boc group, the acetamide (B32628) moiety, or fragmentation of the azetidine (B1206935) ring.

Table 1: Theoretical and Observed HRMS Data for this compound

| Ion Species | Theoretical m/z | Observed m/z | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 215.1390 | Data not available | Data not available |

Note: Specific experimental data for this compound is not publicly available. The table is presented as a template for expected results.

Advanced NMR Spectroscopy (2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques would be employed to assign all proton and carbon signals unequivocally.

¹H NMR would provide information on the chemical environment and connectivity of protons, while ¹³C NMR would identify all unique carbon atoms in the molecule. Advanced 2D NMR experiments are crucial for assembling the molecular structure. For instance, Correlation Spectroscopy (COSY) would reveal proton-proton couplings within the azetidine ring and the acetamide side chain. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton to its directly attached carbon atom. In contrast, Heteronuclear Multiple Bond Correlation (HMBC) would establish longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the Boc-protected azetidine ring to the acetamide group.

Solid-State NMR (ssNMR) could be employed to study the compound in its solid form, providing insights into its conformation and packing in the crystalline state. This can be particularly useful if the compound is not amenable to single-crystal X-ray diffraction.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Boc (C(CH₃)₃) | ~1.4 | ~28.5 |

| Boc (C=O) | - | ~156.0 |

| Azetidine CH₂ | ~3.9-4.2 | ~55.0 |

| Azetidine CH | ~3.3-3.6 | ~35.0 |

| Acetamide CH₂ | ~2.5-2.8 | ~45.0 |

| Acetamide C=O | - | ~173.0 |

Note: These are predicted values. Actual experimental values may vary.

Chromatographic Purity Assessment and Isolation (e.g., Chiral HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for the isolation of the pure compound. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of a sample by separating it from any unreacted starting materials, byproducts, or degradation products. A high-purity sample is critical for subsequent analytical characterization and for any potential applications.

If the synthesis of this compound can result in stereoisomers, for example, if a chiral center is present, Chiral HPLC would be necessary to separate and quantify the enantiomers or diastereomers. This is particularly important in pharmaceutical research, where different stereoisomers can have vastly different biological activities. The choice of the chiral stationary phase and the mobile phase is critical for achieving successful separation.

Table 3: Representative HPLC Purity Analysis Parameters

| Parameter | Condition |

|---|---|

| Column | C18 Reverse Phase |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time | Compound specific |

Note: The conditions are representative and would require optimization for this specific compound.

X-ray Crystallography for Solid-State Structure Determination

The successful application of X-ray crystallography is contingent on the ability to grow high-quality single crystals, which can sometimes be a challenging and time-consuming process.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| β (°) | Data not available |

| Volume (ų) | Data not available |

Note: This table represents the type of data obtained from an X-ray crystallographic experiment. No public crystallographic data is available for this compound.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes for Azetidineacetamides

The synthesis of azetidines has historically been challenging due to their strained nature. nih.gov However, recent breakthroughs are paving the way for more efficient and versatile synthetic routes, which will be crucial for producing complex derivatives like azetidineacetamides.

One of the most promising strategies involves the strain-release functionalization of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). nih.govacs.orgacs.orgchemrxiv.orgnih.gov This approach utilizes the inherent energy of the bicyclic system to drive reactions, allowing for the modular and programmable synthesis of stereochemically complex azetidines under mild conditions. acs.orgnih.gov For example, the reaction of ABBs with various nucleophiles can deliver diverse, optically active azetidines that would be difficult to access through traditional methods. acs.org Another innovative method is the use of visible-light photocatalysis. The aza Paternò-Büchi reaction , a [2+2] cycloaddition between imines and alkenes, can be mediated by visible light to directly form functionalized azetidines, overcoming previous limitations of this transformation. nih.gov Similarly, copper-catalyzed photoinduced radical cyclization of ynamides offers a general route to azetidines with high regioselectivity via a 4-exo-dig pathway. nih.gov

These modern synthetic methods offer significant advantages over classical approaches, such as intramolecular nucleophilic substitution or lactam reduction, by providing greater functional group tolerance and stereochemical control. chemrxiv.orgorganic-chemistry.org

| Synthetic Strategy | Key Precursors | Core Transformation | Key Advantages | Reference |

|---|---|---|---|---|

| Strain-Release Functionalization | 1-Azabicyclo[1.1.0]butanes (ABBs) | Ring-opening with nucleophiles | Modular, stereocontrolled, access to complex scaffolds | nih.govacs.orgnih.gov |

| Visible-Light Photocatalysis | Imines and Alkenes | Aza Paternò-Büchi Reaction ([2+2] cycloaddition) | Mild conditions, direct formation of functionalized ring | nih.gov |

| Copper-Catalyzed Radical Cyclization | Ynamides | Anti-Baldwin 4-exo-dig cyclization | High regioselectivity, access to diverse azetidines | nih.gov |

Exploration of Azetidine-Based Macrocycles and Constrained Systems

The incorporation of azetidine rings into larger, more complex structures like macrocycles is a rapidly advancing research area. The unique geometry of the azetidine scaffold can be exploited to control the conformation of peptides and other large molecules.

Recent studies have introduced the 3-aminoazetidine (3-AAz) subunit as a novel turn-inducing element for the synthesis of small- to medium-sized cyclic peptides. nih.govresearchgate.netcore.ac.uk The inclusion of this rigid four-membered ring within a linear peptide precursor significantly improves the efficiency of macrocyclization for tetra-, penta-, and hexapeptides. nih.govresearchgate.net This is a critical advantage, as the formation of such macrocycles is often a synthetic bottleneck.